molecular formula C9H13NS B1354722 1-(Thiophen-2-ylmethyl)pyrrolidine CAS No. 16087-92-6

1-(Thiophen-2-ylmethyl)pyrrolidine

Cat. No. B1354722
CAS RN: 16087-92-6
M. Wt: 167.27 g/mol
InChI Key: WNJQTXGJPVTGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring with a thiophene group attached to its nitrogen atom. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Thiophen-2-ylmethyl)pyrrolidine include a molecular weight of 167.27 g/mol . The compound has a topological polar surface area of 31.5 Ų and a complexity of 121 .

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Polyheterocyclic Compounds : A study by (Morales-Salazar et al., 2022) details the synthesis of a new polyheterocyclic compound involving 1-(Thiophen-2-ylmethyl)pyrrolidine. The process features a one-pot process with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, highlighting its utility in creating complex organic structures.

  • Electrochromic Device Material : The work of (Yiĝitsoy et al., 2007) discusses the synthesis of a monomer similar in structure to 1-(Thiophen-2-ylmethyl)pyrrolidine, used for creating soluble polymers suitable for electrochromic devices. This highlights the potential of such compounds in electronic applications.

Biological and Pharmaceutical Research

  • Anticancer Activity : A study by (Kumar et al., 2013) mentions derivatives of compounds structurally similar to 1-(Thiophen-2-ylmethyl)pyrrolidine, indicating their potential in anticancer activity. This suggests the possible application of 1-(Thiophen-2-ylmethyl)pyrrolidine derivatives in pharmaceutical research.

  • Computational and Biological Evaluation for Anticancer Agents : (Murugavel et al., 2019) synthesized a novel sulfur heterocyclic thiophene derivative containing pyridine moieties, related to 1-(Thiophen-2-ylmethyl)pyrrolidine, showing promising results as a potential human topoisomerase IIα inhibiting anticancer agent. This indicates the importance of such compounds in developing new anticancer drugs.

Chemical Synthesis and Reaction Studies

  • **Synthesis of Bicyclic Skeletons**: The study by (Cao et al., 2007) discusses an enantioselective formal [3+3] annulation reaction involving cyclic ketones with enones, which can be related to the chemistry of 1-(Thiophen-2-ylmethyl)pyrrolidine. This research contributes to the understanding of constructing complex bicyclic structures, an important area in organic synthesis.
  • Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes : (Cheng et al., 2010) explored the synthesis of functionalized pyrroles and thiophenes, which are structurally related to 1-(Thiophen-2-ylmethyl)pyrrolidine. This study indicates the potential for orthogonal synthetic approaches in creating diverse heterocyclic compounds.

properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQTXGJPVTGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509869
Record name 1-[(Thiophen-2-yl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)pyrrolidine

CAS RN

16087-92-6
Record name 1-[(Thiophen-2-yl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (9.6 g) was added to N-(2-thienylcarbonyl)pyrrolidine (35.4 g) in ether. After 41/2 hr the reaction was quenched with water and extracted with chloroform. Evaporation of the organic extracts gave an oil which was distilled under reduced pressure (21.5 g) b.p. 60°-70° (10-16 mm). TLC silica/ethyl acetate, methanol, Rf 0.7.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-ylmethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-ylmethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(Thiophen-2-ylmethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(Thiophen-2-ylmethyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(Thiophen-2-ylmethyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(Thiophen-2-ylmethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.